molecular formula C53H90N20O16 B1664789 Allotrap CAS No. 151232-75-6

Allotrap

Cat. No.: B1664789
CAS No.: 151232-75-6
M. Wt: 1263.4 g/mol
InChI Key: KXASYRUYKYOKGG-IWLMWFOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allotrap is a small synthetic peptide derived from the alpha1 helix of the heavy chain of HLA class I proteins;  inhibits human T cell responses in vitro;  prolongs allograft survival in rats and mice.

Scientific Research Applications

Prolongation of Skin Allograft Survival

Allotrap has shown effectiveness in prolonging the survival of skin allografts in animal models. In a study, this compound peptides derived from human MHC class I sequences were found to prolong allograft survival in rats and mice. Specifically, this compound 2702 extended graft survival when administered post-transplantation, indicating its potential in transplant immunology (Buelow et al., 1995).

Induction of Tolerance in Cardiac Allotransplantation

This compound has also been investigated for its role in inducing tolerance in cardiac allotransplantation in rodents. A study demonstrated that cardiac allografts in rats survived indefinitely following administration of this compound and cyclosporin A, suggesting a mechanism involving the induction of clonal anergy (Masroor et al., 1998).

Attenuation of Aortic Graft Arteriosclerosis

Research indicates that this compound peptide therapy can attenuate arteriosclerosis in aortic allotransplants. This compound therapy inhibited vascular intimal thickening and other related complications in an aortic allotransplant model. This effect was associated with multiple actions of the peptide, including induction of heme oxygenase-1 and inhibition of TNF-α production (Li et al., 2002).

Graft Survival and Immunomodulation

This compound has shown to have immunomodulatory effects and can prolong graft survival. A study exploring the use of this compound in small bowel transplants found that it modulated immune responses and prolonged graft survival, indicating its potential utility in transplant immunology (Tice et al., 1998).

Inhibition of TNF-α and Immunomodulation

This compound peptides have been shown to inhibit tumor necrosis factor (TNF) production in vitro and in vivo. A study highlighted that this compound 1258 inhibited TNF-α production without affecting other cytokines, indicating its specificity and potential in controlling inflammatory responses (Iyer et al., 2000).

Properties

CAS No.

151232-75-6

Molecular Formula

C53H90N20O16

Molecular Weight

1263.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

KXASYRUYKYOKGG-IWLMWFOOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N

Appearance

Solid powder

151232-75-6

Purity

>98% (or refer to the Certificate of Analysis)

sequence

RESLRNLRGY

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

allotrap
Allotrap 1258
Allotrap 2702
Allotrap E
Allotrap G
peptide Bc-1nl
RDP58

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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